REACTION_CXSMILES
|
C[O-].[Na+].CO[C:6](=[O:11])[C:7]([O:9][CH3:10])=[O:8].[C:12]([C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)(=[O:14])[CH3:13]>CO>[O:11]=[C:6]([CH2:13][C:12](=[O:14])[C:15]1[CH:16]=[N:17][CH:18]=[CH:19][CH:20]=1)[C:7]([O:9][CH3:10])=[O:8] |f:0.1|
|
Name
|
Sodium methoxide
|
Quantity
|
5.4 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
11.8 g
|
Type
|
reactant
|
Smiles
|
COC(C(=O)OC)=O
|
Name
|
|
Quantity
|
700 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
C(C)(=O)C=1C=NC=CC1
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
stirred at room temperature under nitrogen until a suspension
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
was formed
|
Type
|
CUSTOM
|
Details
|
The reaction was quenched with enough 5% aqueous KHSO4 until all solids
|
Type
|
DISSOLUTION
|
Details
|
have dissolved
|
Type
|
CUSTOM
|
Details
|
The methanol was removed under reduced pressure
|
Type
|
EXTRACTION
|
Details
|
the residue was extracted with ethyl acetate (3×200 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with water (2×200 mL), brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried (NaSO4)
|
Type
|
CUSTOM
|
Details
|
followed by the removal of solvent under reduced pressure
|
Reaction Time |
3 d |
Name
|
|
Type
|
product
|
Smiles
|
O=C(C(=O)OC)CC(C=1C=NC=CC1)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 8.67 g | |
YIELD: PERCENTYIELD | 84% | |
YIELD: CALCULATEDPERCENTYIELD | 83.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |